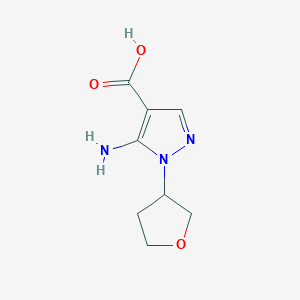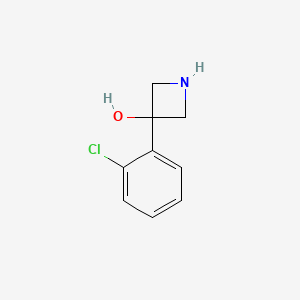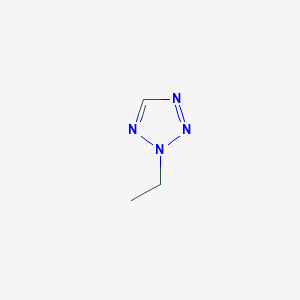
2-Ethyl-2h-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2H-tetrazole is a nitrogen-rich heterocyclic compound characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound is part of the tetrazole family, which is known for its diverse applications in medicinal chemistry, material science, and industrial processes. The presence of multiple nitrogen atoms in the ring structure imparts unique chemical properties to this compound, making it a valuable compound in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2H-tetrazole typically involves the cycloaddition reaction between an azide and a nitrile. One common method is the reaction of ethylamine with sodium azide in the presence of a suitable catalyst under controlled temperature and pressure conditions. This reaction leads to the formation of the tetrazole ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, resulting in the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of various substituted tetrazoles.
Applications De Recherche Scientifique
2-Ethyl-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioisostere for carboxylic acids, enhancing the stability and bioavailability of pharmaceutical agents.
Medicine: this compound derivatives are explored for their antimicrobial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzyme active sites and receptor proteins. This interaction can modulate biological pathways, leading to various therapeutic effects. The electron-donating and electron-withdrawing properties of the tetrazole ring also play a crucial role in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
1H-Tetrazole: Similar in structure but differs in the position of the nitrogen atoms.
5-Phenyltetrazole: Contains a phenyl group attached to the tetrazole ring, enhancing its stability and reactivity.
2-Methyl-2H-tetrazole: Similar to 2-Ethyl-2H-tetrazole but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C3H6N4 |
|---|---|
Poids moléculaire |
98.11 g/mol |
Nom IUPAC |
2-ethyltetrazole |
InChI |
InChI=1S/C3H6N4/c1-2-7-5-3-4-6-7/h3H,2H2,1H3 |
Clé InChI |
BGRKDLVBPMCBJW-UHFFFAOYSA-N |
SMILES canonique |
CCN1N=CN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


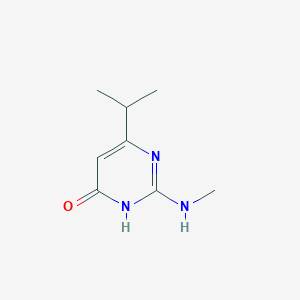
![Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester](/img/structure/B13062083.png)
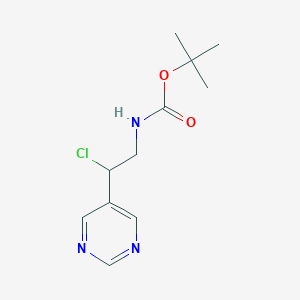
![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13062097.png)
![ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B13062099.png)
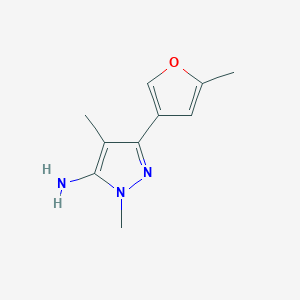

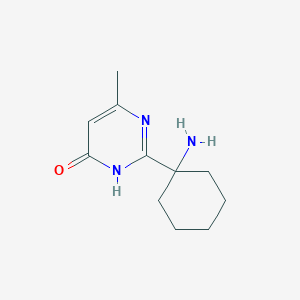
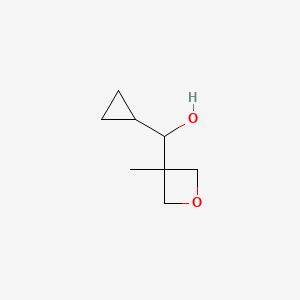

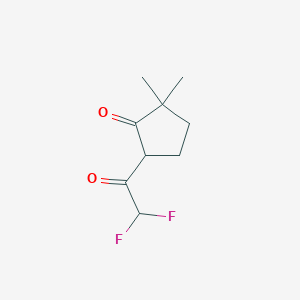
![2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde](/img/structure/B13062157.png)
